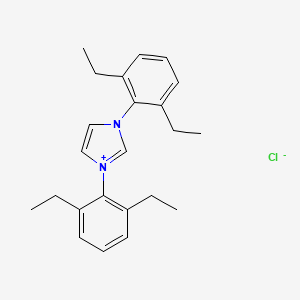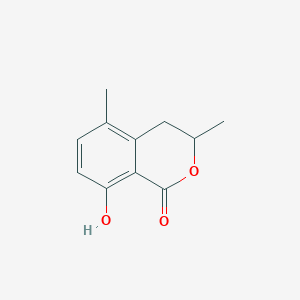
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and ability to act as ligands in various catalytic processes. The structure of this compound consists of an imidazolium core substituted with two 2,6-diethylphenyl groups, making it a sterically demanding ligand.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting glyoxal, formaldehyde, and an amine in the presence of an acid catalyst.
Substitution with 2,6-Diethylphenyl Groups: The imidazolium core is then reacted with 2,6-diethylphenyl halides under basic conditions to introduce the 2,6-diethylphenyl groups.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Imidazolium Core: Large-scale reactors are used to synthesize the imidazolium core.
Efficient Substitution Reactions: Automated systems ensure efficient substitution with 2,6-diethylphenyl groups.
Purification and Crystallization: The final product is purified through crystallization and other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolium-based reductants.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products
Oxidation Products: Imidazolium-based oxidants.
Reduction Products: Imidazolium-based reductants.
Substitution Products: Various substituted imidazolium salts.
科学研究应用
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in stabilizing pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
作用机制
The mechanism of action of 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride involves its ability to act as a ligand and stabilize transition metal complexes. The steric bulk of the 2,6-diethylphenyl groups provides stability to the metal center, allowing for efficient catalytic processes. The imidazolium core can also participate in electron transfer processes, making it a versatile compound in various chemical reactions.
相似化合物的比较
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar in structure but with isopropyl groups instead of ethyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains trimethylphenyl groups, offering different steric and electronic properties.
1,3-Dicyclohexylimidazolium chloride: Features cyclohexyl groups, providing different steric hindrance and stability.
Uniqueness
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride is unique due to its specific steric and electronic properties imparted by the 2,6-diethylphenyl groups. These properties make it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity in various chemical reactions.
属性
分子式 |
C23H29ClN2 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
1,3-bis(2,6-diethylphenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C23H29N2.ClH/c1-5-18-11-9-12-19(6-2)22(18)24-15-16-25(17-24)23-20(7-3)13-10-14-21(23)8-4;/h9-17H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
NVVXCUBCGCMAMV-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N2C=C[N+](=C2)C3=C(C=CC=C3CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B15156152.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B15156155.png)
![8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156166.png)
![Ethyl 3-{[(4-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156171.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B15156172.png)
![2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B15156184.png)
![2-[(3-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15156186.png)
![N-(2,6-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15156188.png)

![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)
![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156231.png)
![N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B15156242.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
